molecular formula C7H12ClNO4S B2695612 Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate CAS No. 1028366-95-1

Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate

Cat. No.: B2695612
CAS No.: 1028366-95-1
M. Wt: 241.69
InChI Key: WCUNTJWGGDSJPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with chlorosulfonyl reagents under controlled conditions. One common method involves the reaction of ethyl pyrrolidine-2-carboxylate with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of sulfonamide, sulfonate, or sulfonyl derivatives.

    Reduction Reactions: Formation of sulfonamide derivatives.

    Oxidation Reactions: Formation of sulfonic acid derivatives.

Scientific Research Applications

Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic residues such as cysteine or lysine . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate is unique due to the presence of both the pyrrolidine ring and the chlorosulfonyl group. This combination provides a distinct reactivity profile, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

ethyl 1-chlorosulfonylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUNTJWGGDSJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028366-95-1
Record name ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate
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